molecular formula C22H23NO5S B2555677 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid CAS No. 2138009-53-5

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid

Cat. No. B2555677
M. Wt: 413.49
InChI Key: TTXHATDMHOKXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid” has a CAS Number of 2138009-53-5 . It has a molecular weight of 413.49 . The IUPAC name of the compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(methylsulfinyl)piperidine-4-carboxylic acid . The compound is in powder form and is stored at room temperature .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the sources I found.

Scientific Research Applications

Fluorescence Response for Acid Determination

A method for the sensitive and selective determination of strong acids, such as methanesulfonic acid, utilizing an acid-base interaction with a fluorophore demonstrates the potential application of similar compounds in fluorescence-based acid detection. The change in fluorescence spectrum upon acid addition suggests utility in analytical chemistry for acid quantification (Masuda et al., 2005).

Synthesis of Oligomers

The synthesis of oligomers derived from amide-linked neuraminic acid analogs, using protected sugar amino acids, highlights the relevance of similar compounds in the synthesis of biologically significant oligomers. This methodology can be applied in the development of therapeutic agents and biomaterials (Gregar & Gervay-Hague, 2004).

Enzyme-activated Surfactants for Nanotube Dispersion

The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes suggests applications in materials science, particularly in creating homogeneous aqueous nanotube dispersions. This is relevant for the production of carbon nanotube-based composites and devices (Cousins et al., 2009).

Conversion of Hindered Carboxylic Acids

The efficient conversion of sterically hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides showcases a methodology that could be applicable in the synthesis of complex organic molecules, offering insights into synthetic routes for the modification or derivatization of carboxylic acids (Woo et al., 2004).

Synthesis and Proton Conductivity of Sulfonated Polyimides

The synthesis of sulfonated polyimides from diamines, such as 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, for fuel cell applications demonstrates the potential of related compounds in the development of high-performance polyelectrolyte membranes. These materials could be key in advancing fuel cell technology (Guo et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfinylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-29(27)22(20(24)25)10-12-23(13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXHATDMHOKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.